

Pharmacological Profile of 4-Ethylethcathinone Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Ethylethcathinone

Cat. No.: B1651092

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Disclaimer: The pharmacological and toxicological properties of **4-Ethylethcathinone** hydrochloride (4-EEC HCl) have not been extensively characterized in published scientific literature.^[1] This guide provides a comprehensive overview based on the pharmacology of structurally related synthetic cathinones and established structure-activity relationships within this class of compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

4-Ethylethcathinone (4-EEC), a substituted cathinone derivative, belongs to a class of psychoactive substances that have emerged as novel psychoactive substances (NPS). Structurally, it is the N-ethyl and para-ethyl analog of cathinone. Synthetic cathinones are known to act primarily as monoamine transporter inhibitors and/or releasers, affecting the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).^[2] The pharmacological profile of individual cathinones can vary significantly based on their specific chemical substitutions.

Physicochemical Properties

Property	Value
IUPAC Name	2-(ethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride
Synonyms	4-EEC HCl, 4-ethyl-N-ethylcathinone
Molecular Formula	C ₁₃ H ₂₀ ClNO
Molecular Weight	241.76 g/mol
CAS Number	2446466-62-0

Pharmacodynamics: Inferred Mechanism of Action

Direct quantitative data on the binding affinity and functional activity of 4-EEC HCl at monoamine transporters are not available in the current body of scientific literature. However, based on the well-established structure-activity relationships (SAR) of substituted cathinones, a likely pharmacological profile can be inferred.

Interaction with Monoamine Transporters

The primary mechanism of action for synthetic cathinones involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] The specific substitutions on the cathinone scaffold dictate the potency and selectivity for these transporters.

- **Para-Substitution:** 4-EEC possesses an ethyl group at the para- (4-) position of the phenyl ring. Studies on para-substituted methcathinone analogs have demonstrated that the steric bulk of the para-substituent plays a crucial role in determining the selectivity for DAT versus SERT.[3][4][5] Larger substituents tend to shift the selectivity towards SERT.[6] Therefore, the para-ethyl group in 4-EEC is expected to confer a higher affinity for SERT compared to unsubstituted cathinone.
- **N-Alkylation:** The presence of an N-ethyl group also influences the pharmacological activity.

Based on these principles, 4-EEC is hypothesized to be a monoamine transporter inhibitor with a potential preference for the serotonin transporter. It may also act as a substrate-type releaser at these transporters.

Comparative Pharmacological Data of Related Cathinones

To provide context, the following table summarizes the in vitro data for structurally related cathinones. It is important to note that these are not data for 4-EEC HCl but for compounds with similar structural motifs.

Compound	DAT IC ₅₀ (nM)	NET IC ₅₀ (nM)	SERT IC ₅₀ (nM)	DAT/SERT Ratio	Primary Mechanism
Ethcathinone	1,014 (K _i)	-	-	-	NE Releaser
4-Methylethcathinone (4-MEC)	1,077	114	332	3.24	Mixed Uptake Inhibitor/Releaser

Data for ethcathinone is presented as K_i (nM) for dopamine reuptake inhibition and its primary action is as a norepinephrine releaser with an EC₅₀ of 99.3 nM.[7] Data for 4-MEC is from studies on its monoamine transporter inhibition.[8]

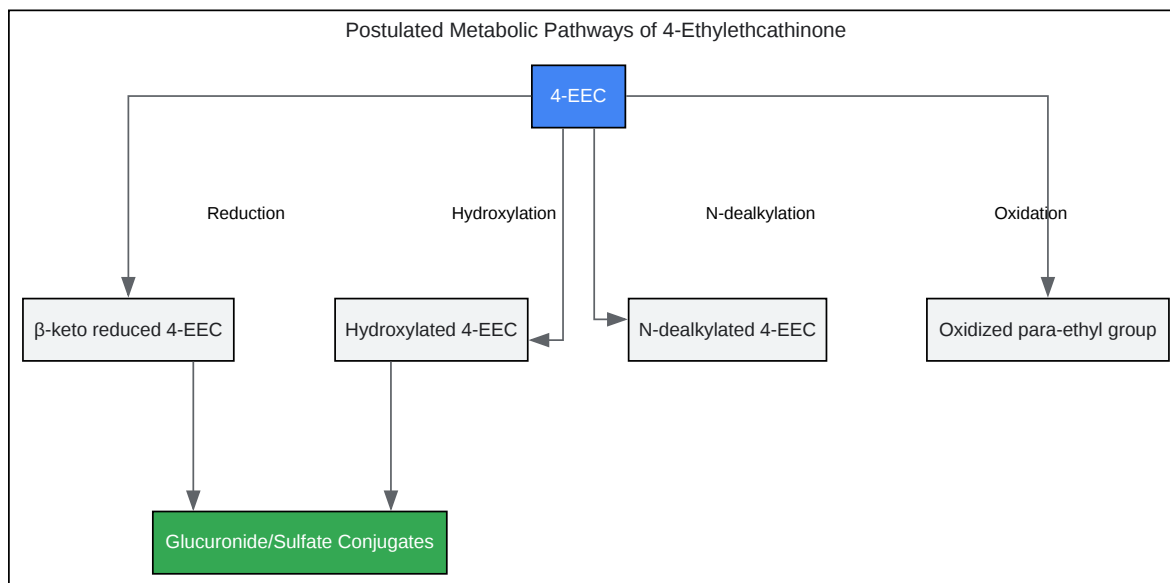
Pharmacokinetics: Postulated Metabolic Pathways

Specific pharmacokinetic parameters for 4-EEC HCl, such as its half-life, bioavailability, and in vivo metabolism, have not been reported. However, general metabolic pathways for synthetic cathinones have been elucidated through in vitro studies.

The metabolism of synthetic cathinones typically involves:

- Reduction of the β -keto group: This is a common metabolic transformation for cathinones.
- Hydroxylation: This can occur on the alkyl side chain or the aromatic ring.
- N-dealkylation: The removal of the N-ethyl group is a possible metabolic route.
- Oxidation of the aromatic alkyl substituent: The para-ethyl group may be oxidized to the corresponding carboxylic acid.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation.[9]



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Postulated metabolic pathways of **4-Ethylethcathinone**.

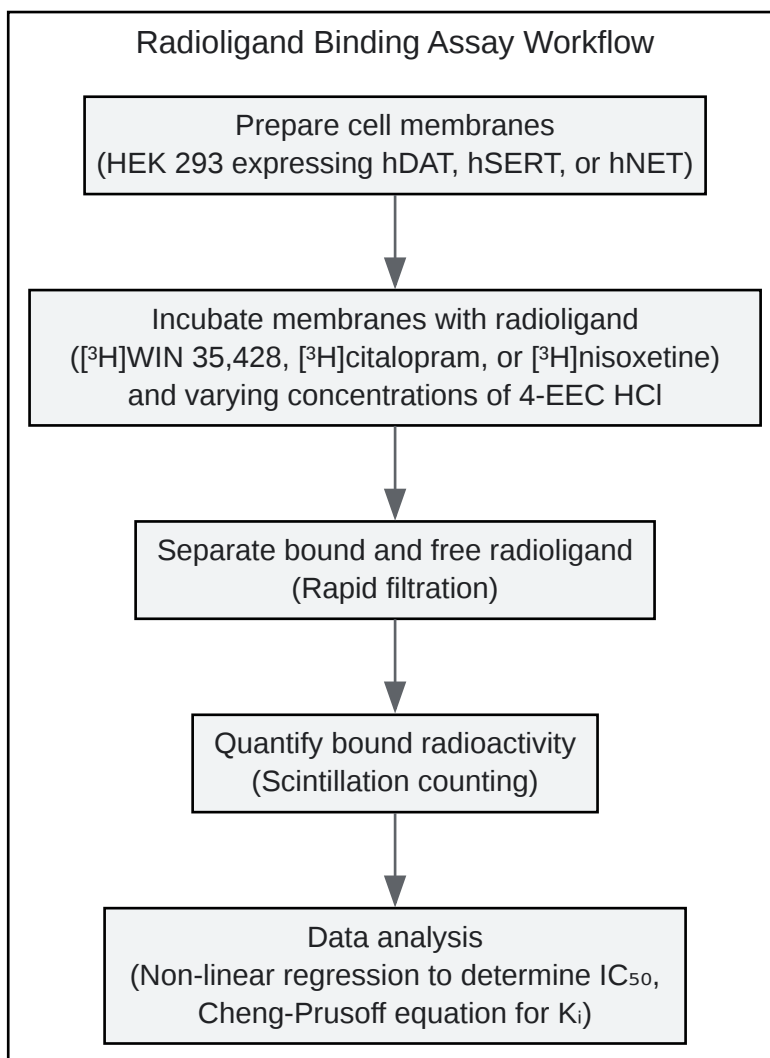
Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize the pharmacological profile of synthetic cathinones.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (K_i) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Workflow:



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Workflow for radioligand binding assay.

Detailed Steps:

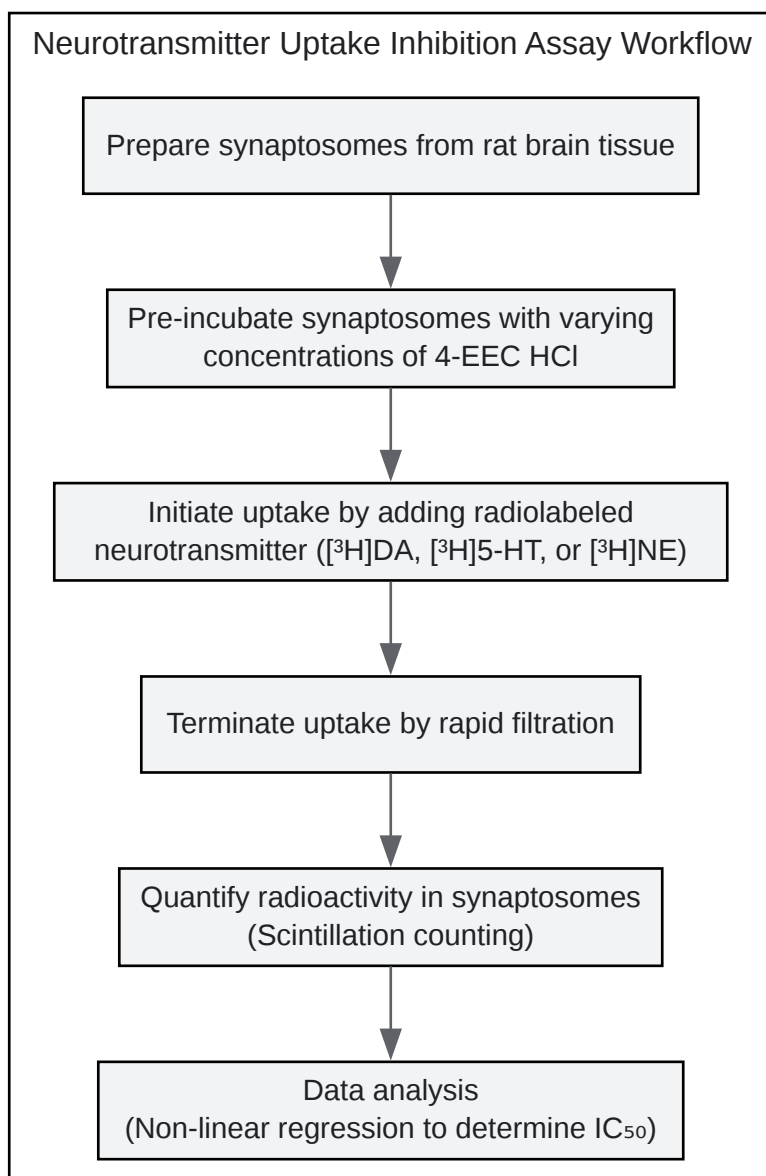
- **Cell Culture and Membrane Preparation:** Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

- **Binding Assay:** Cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and a range of concentrations of the test compound (4-EEC HCl).
- **Incubation:** The mixture is incubated to allow binding to reach equilibrium.
- **Filtration:** The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
- **Washing:** The filters are washed with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where [L] is the concentration of the radioligand and K_D is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Workflow:



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Workflow for neurotransmitter uptake inhibition assay.

Detailed Steps:

- Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.

- Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (4-EEC HCl) or vehicle.
- Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of a radiolabeled neurotransmitter ($[^3\text{H}]$ dopamine, $[^3\text{H}]$ serotonin, or $[^3\text{H}]$ norepinephrine).
- Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).
- Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
- Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.
- Data Analysis: The IC_{50} value, representing the concentration of the test compound that inhibits 50% of neurotransmitter uptake, is determined by non-linear regression.

Conclusion

While direct experimental data on the pharmacological profile of **4-Ethylethcathinone** hydrochloride is currently lacking, structure-activity relationships within the synthetic cathinone class provide a framework for postulating its mechanism of action. It is likely to function as a monoamine transporter inhibitor, with a potential preference for the serotonin transporter due to its para-ethyl substitution. Further in vitro and in vivo studies are necessary to definitively characterize its binding affinities, functional activities, pharmacokinetic properties, and toxicological profile. The experimental protocols detailed in this guide provide a basis for conducting such investigations.

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